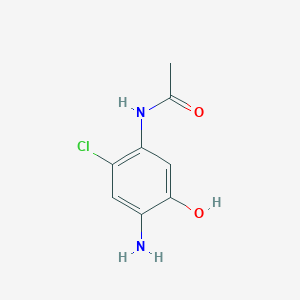

N-(4-Amino-2-chloro-5-hydroxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-Amino-2-chloro-5-hydroxyphenyl)acetamide is an organic compound with a complex structure that includes an amino group, a chloro group, and a hydroxy group attached to a phenyl ring, along with an acetamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-chloro-5-hydroxyphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-amino-2-chloro-5-hydroxybenzoic acid with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves a multi-step process to ensure high yield and purity. The process begins with the chlorination of 4-amino-5-hydroxybenzoic acid, followed by acetylation using acetic anhydride. The reaction conditions are optimized to maximize the yield and minimize the formation of by-products. The final product is purified through recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-Amino-2-chloro-5-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenylacetamides depending on the nucleophile used.

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have highlighted the antiviral properties of N-(4-Amino-2-chloro-5-hydroxyphenyl)acetamide derivatives against human adenovirus (HAdV). A series of substituted analogues demonstrated potent inhibitory effects, with selectivity indexes exceeding 100, indicating their potential as antiviral agents. Notably, compound 15 exhibited an IC50 value of 0.27 μM against HAdV with low cytotoxicity (CC50 = 156.8 μM), suggesting its viability for further in vivo studies .

Anticancer Properties

The compound has also been evaluated for its anticancer activities. A recent investigation into novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues revealed promising results against various cancer cell lines. The analogues demonstrated sub-micromolar to low micromolar potency, effectively targeting the DNA replication process of HAdV and showing potential for broader anticancer applications .

Case Study: Anticancer Activity Evaluation

- Objective : Assess the cytotoxic effects on human breast cancer cells.

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Mechanistic Insights

The mechanistic studies performed on these compounds suggest that they may interfere with critical viral life cycle stages and exhibit selective toxicity towards cancer cells. This selectivity is crucial for developing effective treatments that minimize off-target effects .

Analgesic Applications

This compound derivatives have been explored as analgesics due to their stable and lipophilic nature while maintaining analgesic properties without hepatotoxicity. These compounds are being investigated as alternatives to traditional analgesics like acetaminophen, which can pose risks of liver damage .

Synthesis and Characterization

The synthesis of this compound involves various chemical reactions that yield derivatives with enhanced biological activity. Characterization techniques such as spectral analysis are employed to confirm the structure and purity of these compounds, which is essential for evaluating their pharmacological properties .

Data Tables

| Application Area | Compound/Analogue | IC50 (μM) | Selectivity Index | Notes |

|---|---|---|---|---|

| Antiviral | Compound 15 | 0.27 | >100 | Low cytotoxicity |

| Anticancer | Various Analogues | Varies | - | Sub-micromolar potency |

| Analgesic | N-(4-Amino-2-chloro...) | - | - | Non-hepatotoxic |

Mécanisme D'action

The mechanism of action of N-(4-Amino-2-chloro-5-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxy and amino groups play a crucial role in forming hydrogen bonds with the target enzyme, enhancing the binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-Hydroxyphenyl)acetamide: Lacks the chloro and amino groups, making it less reactive in certain chemical reactions.

N-(4-Amino-2-chlorophenyl)acetamide: Lacks the hydroxy group, which reduces its ability to form hydrogen bonds.

N-(4-Amino-5-hydroxyphenyl)acetamide: Lacks the chloro group, affecting its reactivity in substitution reactions.

Uniqueness

N-(4-Amino-2-chloro-5-hydroxyphenyl)acetamide is unique due to the presence of all three functional groups (amino, chloro, and hydroxy) on the phenyl ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.

Activité Biologique

N-(4-Amino-2-chloro-5-hydroxyphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly its enzyme inhibition properties and antimicrobial effects. This article explores its mechanisms of action, biological activities, and relevant case studies.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It binds to the active sites of specific enzymes, effectively blocking their activity. The presence of hydroxy and amino groups in its structure enhances its binding affinity through hydrogen bonding with target enzymes, which is crucial for its inhibitory effects.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. A study assessed the compound's efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that it exhibited an inhibition zone of 8-14 mm against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, while showing weaker activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa (6-12 mm) .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Bacillus subtilis | 14 |

| Staphylococcus aureus | 12 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 6 |

Case Studies and Research Findings

- Enzyme Inhibition Studies :

-

Analgesic Properties :

- Research into derivatives of this compound has shown promising analgesic effects without significant hepatotoxicity, which is a common concern with many analgesics like acetaminophen. The derivatives were evaluated for their binding affinity to serotonin receptors, indicating potential for pain management applications .

- Antiviral Activity :

Propriétés

IUPAC Name |

N-(4-amino-2-chloro-5-hydroxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-4(12)11-7-3-8(13)6(10)2-5(7)9/h2-3,13H,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJQWSVEWAEUTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1)O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.